molecular formula C13H19ClS B14613780 Benzene, [(1-chloroheptyl)thio]- CAS No. 58749-32-9

Benzene, [(1-chloroheptyl)thio]-

Katalognummer: B14613780
CAS-Nummer: 58749-32-9
Molekulargewicht: 242.81 g/mol
InChI-Schlüssel: ZVBKCARFPZXFRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(1-chloroheptyl)thio]- is an organic compound with the molecular formula C13H19ClS It is a derivative of benzene where a [(1-chloroheptyl)thio] group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chloroheptyl)thio]- typically involves the reaction of benzene with 1-chloroheptylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Benzene, [(1-chloroheptyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.

Types of Reactions:

    Oxidation: Benzene, [(1-chloroheptyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Benzene, [(1-chloroheptyl)thio]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzene, [(1-chloroheptyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The [(1-chloroheptyl)thio] group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological systems. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

  • Benzene, [(1,1-dimethylethyl)thio]-
  • [(Methoxymethyl)thio]benzene

Comparison: Benzene, [(1-chloroheptyl)thio]- is unique due to the presence of the [(1-chloroheptyl)thio] group, which imparts distinct chemical properties compared to other similar compounds. For instance, the presence of the chlorine atom in the heptyl chain can influence the compound’s reactivity and interactions with other molecules, making it distinct from compounds like Benzene, [(1,1-dimethylethyl)thio]- and [(Methoxymethyl)thio]benzene.

Eigenschaften

CAS-Nummer

58749-32-9

Molekularformel

C13H19ClS

Molekulargewicht

242.81 g/mol

IUPAC-Name

1-chloroheptylsulfanylbenzene

InChI

InChI=1S/C13H19ClS/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3

InChI-Schlüssel

ZVBKCARFPZXFRV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(SC1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.